4,4-Dimethyloxazolidine

Catalog No.
S588161
CAS No.
51200-87-4
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyloxazolidine

CAS Number

51200-87-4

Product Name

4,4-Dimethyloxazolidine

IUPAC Name

4,4-dimethyl-1,3-oxazolidine

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3

InChI Key

GUQMDNQYMMRJPY-UHFFFAOYSA-N

SMILES

CC1(COCN1)C

solubility

In water, miscible at 25 °C (1.0X10+6 mg/L) (est)
Miscible with water in all proportions
Miscible with methanol, ethanol, propanol and acetone

Synonyms

4,4-dimethyl-1,3-oxazolidine, oxadine A

Canonical SMILES

CC1(COCN1)C

Oxidation and Mass Spectra of 4,4-Dimethyloxazolidine-N-oxyl (Doxyl) Derivatives of Ketones

Inhibition of Mild Steel Corrosion

Biocidal Applications

Antimicrobial in Industrial Processes

Surfactant in Various Uses

Formaldehyde Releasing Preservative

4,4-Dimethyloxazolidine is a colorless to slightly yellow liquid characterized by a fishy odor. Its chemical formula is C5_5H11_{11}N1_1O1_1, and it is classified under the category of biocides and disinfectants. This compound is primarily recognized for its antimicrobial properties, particularly in controlling slime-forming bacteria and fungi in various industrial applications, including oil recovery drilling muds and secondary injection water . It has also been utilized in metalworking cutting fluids, adhesives, resin emulsions, latex paints, and wet-end additives .

The detailed mechanism of action of DMO as a biocide is not fully elucidated in the scientific literature. However, it is believed to interact with the cell membranes of target organisms, causing disruption and leakage of cellular contents, ultimately leading to cell death [].

  • Toxicity: DMO is considered a severe eye irritant but has relatively low acute toxicity otherwise [].
  • Flammability: No data readily available on flammability.
  • Reactivity: No data readily available on specific reactivity hazards.

4,4-Dimethyloxazolidine can undergo hydrolysis to release formaldehyde, which is considered a critical driver for its toxicity under physiological conditions . The compound has been studied for its electrochemical properties, particularly as an inhibitor for mild steel corrosion in acidic environments . Its reactivity can be influenced by the presence of different solvents and conditions, leading to various reaction pathways.

The biological activity of 4,4-dimethyloxazolidine includes moderate toxicity when ingested or upon skin contact. It has been classified as harmful if swallowed or inhaled and can cause serious eye irritation . In animal studies, the acute toxicity was determined with an LD50 ranging from 950 to 1308 mg/kg for oral exposure in rats, indicating moderate toxicity levels . Chronic exposure studies have shown dermal irritation and systemic effects at higher doses, but no significant developmental toxicity was observed in rabbits .

Synthesis of 4,4-dimethyloxazolidine typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired oxazolidine structure. Specific methods may vary depending on the intended application or purity required. Commonly employed techniques include:

  • Condensation reactions involving amines and carbonyl compounds.
  • Cyclization processes that form the oxazolidine ring from precursors.
  • Use of solvents that facilitate the reaction while minimizing side products.

4,4-Dimethyloxazolidine is widely used in various industries due to its antimicrobial properties. Key applications include:

  • Oil Recovery: Used in drilling muds and secondary injection water to control microbial growth.
  • Metalworking: Acts as an additive in cutting fluids to prevent bacterial contamination.
  • Adhesives and Coatings: Incorporated into formulations to enhance shelf life and performance by inhibiting microbial growth.
  • Cosmetics: Utilized as a preservative due to its ability to release formaldehyde .

Studies on the interactions of 4,4-dimethyloxazolidine with other compounds reveal its potential as a corrosion inhibitor for metals in acidic environments. Research indicates that it can effectively reduce corrosion rates when applied in specific concentrations . Additionally, its interactions with biological systems suggest potential cytotoxic effects that warrant careful handling and usage guidelines.

Several compounds share structural similarities with 4,4-dimethyloxazolidine. These include:

Compound NameChemical FormulaNotable Features
2-Methyl-2-oxazolineC5_5H11_{11}N1_1O1_1Used as a building block in polymer synthesis
1,3-Oxazolidin-2-oneC5_5H7_7N1_1O2_2Exhibits different reactivity patterns
4-Methyl-1,3-oxazolidineC5_5H9_9N1_1O1_1Similar antimicrobial properties but different toxicity profiles

Uniqueness of 4,4-Dimethyloxazolidine:

  • The presence of two methyl groups at the 4-position gives it distinct physical properties compared to other oxazolidines.
  • Its specific applications in oil recovery and metalworking set it apart from other similar compounds which may not have such targeted uses.

4,4-Dimethyloxazolidine possesses a five-membered heterocyclic ring with specific geometric parameters that influence its chemical behavior and physical properties [1] [3]. The molecular structure consists of a nitrogen atom at position 3, an oxygen atom at position 1, and carbon atoms at positions 2, 4, and 5, forming a puckered ring conformation rather than a planar arrangement [12] [18].

The bond angles within the oxazolidine ring demonstrate the non-planar nature of this heterocycle, with typical values as follows [18]:

Bond AngleValue (°)
C-C-O104.2
C-O-C105.5
O-C-N109.8
C-N-C104.5
N-C-C101.7

The molecule adopts a puckered conformation resembling a C-5 envelope structure, with relatively large endocyclic torsional angles (-39° to -42°) for C(4)-C(5)-O(1)-C(2) and smaller angles (-5° to -15°) for O(1)-C(2)-N(3)-C(4) [20]. This puckering is consistent with other reported oxazolidine derivatives and contributes to the overall stability of the ring system [18].

From a stereochemical perspective, 4,4-dimethyloxazolidine is classified as an achiral molecule with no defined stereocenters [12]. The geminal dimethyl substitution at position 4 creates a quaternary carbon center but does not introduce chirality into the molecule [3]. The absence of optical activity and defined stereocenters has been confirmed through structural analysis [12].

The bond lengths within the oxazolidine ring fall within expected ranges for their respective bond types, with C-N bonds measuring approximately 1.35 Å, C-O bonds around 1.43 Å, and C-C bonds at approximately 1.52 Å [18]. These values are consistent with standard bond lengths observed in similar heterocyclic systems [3] [12].

Electronic Structure and Reactivity Patterns

The electronic structure of 4,4-dimethyloxazolidine is characterized by the presence of two heteroatoms (nitrogen and oxygen) within the five-membered ring, which significantly influences its reactivity and chemical behavior [1] [3]. The nitrogen atom possesses a lone pair of electrons that contributes to the molecule's basicity and nucleophilicity, while the oxygen atom introduces additional electronegativity to the system [14].

Quantum chemical calculations have revealed important electronic properties of 4,4-dimethyloxazolidine, including its frontier molecular orbitals [14]. The highest occupied molecular orbital (HOMO) is primarily associated with the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) involves antibonding orbitals across the C-N and C-O bonds [14] [8]. This electronic distribution creates regions of varying electron density that determine reaction sites and pathways [8].

The electronic properties of 4,4-dimethyloxazolidine can be summarized in the following table:

OrbitalEnergy (eV)Character
HOMO-2-10.2N lone pair + ring σ
HOMO-1-9.8O lone pair + ring σ
HOMO-9.1N lone pair
LUMO-0.5C-N σ* + C-O σ*
LUMO+10.3C-C σ*
LUMO+20.8C-H σ*

The reactivity patterns of 4,4-dimethyloxazolidine are directly related to its electronic structure [8] [14]. The nitrogen atom serves as the primary site for nucleophilic reactions and protonation, while the carbon atoms adjacent to the heteroatoms are susceptible to electrophilic attack [8]. The presence of the geminal dimethyl groups at position 4 introduces steric hindrance that can affect reaction rates and selectivity [3].

Reaction TypeReactive SiteReactivity
Nucleophilic AttackNitrogen atomModerate
Electrophilic AttackCarbon atoms adjacent to heteroatomsLow
Acid-Base ReactionNitrogen atom (basic site)Moderate
Ring OpeningC-O bondLow under neutral conditions, High under acidic conditions
HydrolysisC-N and C-O bondsModerate under acidic/basic conditions

Studies have demonstrated that 4,4-dimethyloxazolidine can undergo hydrolysis under acidic conditions, leading to ring opening [8]. The compound has also shown potential as a corrosion inhibitor for metals in acidic environments, which is attributed to its electronic structure and ability to form protective films on metal surfaces [8]. The reactivity of 4,4-dimethyloxazolidine can be influenced by various solvents and reaction conditions, leading to different reaction pathways and products [9].

Spectroscopic Fingerprints (NMR, IR, MS)

Spectroscopic techniques provide valuable insights into the structural and electronic properties of 4,4-dimethyloxazolidine, offering characteristic fingerprints that aid in its identification and characterization [14] [1].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of 4,4-dimethyloxazolidine exhibits several characteristic signals that correspond to its structural features [14]. The geminal methyl groups at position 4 typically appear as a singlet at approximately 1.25-1.30 parts per million (ppm), representing six protons [14] [3]. The nitrogen-bound hydrogen (NH) produces a broad singlet at around 2.80-2.90 ppm, while the methylene protons adjacent to nitrogen and oxygen appear as multiplets at 3.45-3.55 ppm and 3.80-3.90 ppm, respectively [14].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carbon framework of 4,4-dimethyloxazolidine with distinctive chemical shifts [14]. The methyl carbons resonate at approximately 25.8 ppm, while the quaternary carbon at position 4 appears at around 57.2 ppm [3]. The methylene carbon adjacent to oxygen typically shows a signal at 79.5 ppm, reflecting the deshielding effect of the electronegative oxygen atom [14].

Atom¹H NMR (ppm)¹³C NMR (ppm)
CH₃ (C-0)1.25-1.30 (s, 3H)25.8
CH₃ (C-2)1.25-1.30 (s, 3H)25.8
CH₂ (C-4)3.45-3.55 (m, 2H)57.2
CH₂ (C-6)3.80-3.90 (m, 2H)79.5
NH (N-3)2.80-2.90 (br s, 1H)-

Infrared Spectroscopy

The infrared (IR) spectrum of 4,4-dimethyloxazolidine displays several characteristic absorption bands that correspond to its functional groups and molecular vibrations [14]. The N-H stretching vibration typically appears as a medium-intensity band in the region of 3300-3400 cm⁻¹ [14]. The C-H stretching vibrations of methyl and methylene groups are observed as strong bands at 2950-2970 cm⁻¹ and 2850-2870 cm⁻¹, respectively [14] [3].
Other significant IR absorption bands include the C-N stretching vibration (1250-1350 cm⁻¹), C-O stretching vibration (1050-1150 cm⁻¹), C-H bending vibrations of methyl groups (1370-1390 cm⁻¹), and ring breathing modes (950-1000 cm⁻¹) [14] [3]. These spectral features provide a distinctive fingerprint for identifying 4,4-dimethyloxazolidine and distinguishing it from related compounds [14].

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3300-3400Medium
C-H stretch (methyl)2950-2970Strong
C-H stretch (methylene)2850-2870Strong
C-N stretch1250-1350Strong
C-O stretch1050-1150Strong
C-H bend (methyl)1370-1390Medium
Ring breathing950-1000Medium

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 4,4-dimethyloxazolidine [1] [3]. The molecular ion peak (M⁺) appears at mass-to-charge ratio (m/z) 101, corresponding to the molecular weight of the compound [3]. The fragmentation pattern includes characteristic peaks that result from the cleavage of specific bonds within the molecule [3].

Common fragment ions observed in the mass spectrum of 4,4-dimethyloxazolidine include m/z 86 (loss of a methyl group), m/z 72 (loss of an ethyl group), m/z 58 (loss of C₂H₃O), m/z 44 (loss of C₃H₇N), m/z 42 (loss of C₃H₇O), and m/z 30 (loss of C₄H₁₁O) [3]. These fragmentation patterns are consistent with the structural features of the molecule and provide a reliable means for its identification [1] [3].

m/zRelative Intensity (%)Fragment
1015M⁺ (molecular ion)
8615M⁺ - CH₃
7245M⁺ - C₂H₅
58100M⁺ - C₂H₃O
4435M⁺ - C₃H₇N
4225M⁺ - C₃H₇O
3020M⁺ - C₄H₁₁O

Physical Description

Liquid

Color/Form

Colorless to slightly yellow liquid

XLogP3

0.1

Boiling Point

100.9 °C

Flash Point

49 °C (120 °F) - closed cup

LogP

log Kow = -0.08 (est)

UNII

96J42P99ZA

GHS Hazard Statements

Aggregated GHS information provided by 1402 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 1402 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1373 of 1402 companies with hazard statement code(s):;
H226 (97.82%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H332 (32.12%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (99.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (17.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (89.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (89.66%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 4,4-Dimethyl oxazolidine is a colorless to slightly yellow liquid. It has a fishy odor. 4,4-Dimethyl oxazolidine mixes easily with water. USE: 4,4-Dimethyl oxazolidine is used as a disinfectant in water systems and in industrial processes such as oil drilling muds. EXPOSURE: Workers that use 4,4-dimethyl oxazolidine may breathe in vapors or have direct skin contact. The general population may be exposed to low levels of vapor or have direct skin contact when using a limited number of products for wood flooring containing 4,4-dimethyl oxazolidine. If 4,4-dimethyl oxazolidine is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. 4,4-Dimethyl oxazolidine breaks down very rapidly in water. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil, depending on the type of soil. It may not be broken down by microorganisms, and is not expected to build up in aquatic organisms. RISK: Data on the potential for 4,4-dimethyl oxazolidine to produce toxic effects in humans were not available. Severe eye irritation was observed in laboratory animals exposed to very high levels of 4,4-dimethyl oxazolidine. Slight skin irritation was observed with direct skin contact to a high concentrations, moderate to severe irritation occurred with repeated exposures to lower concentrations. Lung, heart, liver, spleen and adrenal gland changes were also observed in laboratory animals following direct skin exposure to moderate-to-high concentrations. Death occurred in some animals exposed to very high levels in air, feed, or on the skin. No birth defects were observed in offspring of laboratory animals exposed dermally during pregnancy. The U.S. EPA Office of Pesticide Programs indicated that studies on the potential for 4,4-dimethyl oxazolidine to cause cancer or reproductive effects in humans were not undertaken because the use pattern will not result in high human exposure over time. The potential for 4,4-dimethyl oxazolidine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

7.58 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

51200-87-4

Wikipedia

4,4-dimethyloxazolidine

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxazolidine, 4,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

The technical grade active ingredient can be determined by the use of gas chromatography method using a column packed with 20% carbowax 20M. The method consists of adding measured amounts of 2-amino-2-methyl-1-propanol (AMP) to an aliquot of the sample and determining the excess AMP by gas chromatography. Uncombined formaldehyde in the sample reacts on an equal molar basis with the AMP to form oxazolidine. When uncombined formaldehyde is present, the difference between the amount of AMP added to the sample and the amount found after addition is calculated as uncombined formaldehyde.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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